molecular formula C12H16N2O3 B3027273 Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate CAS No. 1262409-44-8

Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate

Cat. No.: B3027273
CAS No.: 1262409-44-8
M. Wt: 236.27
InChI Key: XFRZHUKQUUVRFG-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with cis-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl-substituted derivatives, carbonyl compounds, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving pyrrolidine derivatives.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-4-hydroxypyrrolidin-3-ylcarbamate
  • Benzyl 4-hydroxypyrrolidin-2-ylcarbamate
  • Benzyl 3-hydroxypyrrolidin-4-ylcarbamate

Uniqueness

Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate is unique due to its cis-configuration, which imparts distinct chemical and biological properties compared to its trans- and other isomeric counterparts. This uniqueness makes it valuable for specific applications where the cis-configuration is crucial for activity .

Properties

IUPAC Name

benzyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137200
Record name Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262409-44-8
Record name Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262409-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl cis-4-hydroxypyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.